N-benzyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine N-benzyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 890895-38-2
VCID: VC4302921
InChI: InChI=1S/C20H18ClN5/c1-14-8-9-16(10-18(14)21)26-20-17(11-24-26)19(22-13-23-20)25(2)12-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3
SMILES: CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N(C)CC4=CC=CC=C4)Cl
Molecular Formula: C20H18ClN5
Molecular Weight: 363.85

N-benzyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.: 890895-38-2

Cat. No.: VC4302921

Molecular Formula: C20H18ClN5

Molecular Weight: 363.85

* For research use only. Not for human or veterinary use.

N-benzyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 890895-38-2

Specification

CAS No. 890895-38-2
Molecular Formula C20H18ClN5
Molecular Weight 363.85
IUPAC Name N-benzyl-1-(3-chloro-4-methylphenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C20H18ClN5/c1-14-8-9-16(10-18(14)21)26-20-17(11-24-26)19(22-13-23-20)25(2)12-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3
Standard InChI Key CCLMJYVTZONJQE-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N(C)CC4=CC=CC=C4)Cl

Introduction

Synthesis

The synthesis of such compounds typically involves:

  • Cyclization reactions: Combining hydrazines with β-dicarbonyl compounds to form pyrazole intermediates.

  • Functionalization of the pyrimidine ring: Using reagents like POCl₃ or other chlorinating agents to introduce halogen atoms.

  • Substitution reactions: Introducing benzyl or methyl groups via alkylation using alkyl halides under basic conditions.

The exact synthetic route for this compound would depend on the availability of precursors like 3-chloro-4-methylphenyl derivatives and appropriate reaction conditions.

Spectroscopic Characterization

Characterization of similar compounds often employs:

  • NMR Spectroscopy:

    • Proton signals for methyl and benzyl groups.

    • Aromatic proton shifts for the phenyl ring.

  • IR Spectroscopy:

    • Bands for NH stretching (if present) and aromatic C=C bonds.

  • Mass Spectrometry:

    • Molecular ion peaks confirming the molecular weight.

  • X-ray Crystallography (if crystalline):

    • Detailed structural elucidation.

Biological Activity

Pyrazolo[3,4-d]pyrimidines have been investigated for various biological activities:

  • Kinase Inhibition: Many derivatives act as ATP-competitive inhibitors of kinases involved in cancer progression.

  • Antimicrobial Properties: Chlorinated aromatic rings enhance activity against bacterial and fungal pathogens.

  • Anti-inflammatory Effects: Some derivatives inhibit enzymes like COX-2.

Although specific data on this compound is unavailable, its structural features suggest potential applications in these areas.

Potential Applications

Given its structure, N-benzyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine could be explored for:

  • Drug Development: As a lead compound for kinase inhibitors or antimicrobial agents.

  • Chemical Biology Studies: Investigating interactions with biological macromolecules.

  • Material Science: Due to its aromatic and heterocyclic nature, it could be used in organic electronics.

Comparison with Related Compounds

PropertyN-benzyl derivativeRelated Pyrazolo[3,4-d]pyrimidines
Core StructurePyrazolo[3,4-d]pyrimidinePyrazolo[3,4-d]pyrimidine
SubstituentsBenzyl, methyl, chloro-methylphenylPhenyl, alkoxy, halogens
Biological Activity (Potential)Kinase inhibition, antimicrobialAntimicrobial, anticancer
Synthetic ComplexityModerateVaries based on substituents

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